3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound “3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a furan ring, a triazolo ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution and ring closure reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a triazolo ring, and a pyridazine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the presence of the furan, triazolo, and pyridazine rings. These rings can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of various triazolopyridazine derivatives, including those with fluorobenzyl groups, to explore their chemical properties and potential biological activities. The synthesis of such compounds often involves starting from appropriate azides and employing synthetic routes that allow for the introduction of diverse substituents, including fluorobenzyl and furan-2-yl groups. These synthetic endeavors aim to develop compounds with high affinity and selectivity towards biological targets, such as adenosine receptors (Biagi et al., 1999).
Biological Activities
The triazolopyridazine derivatives have been evaluated for various biological activities. For example, compounds structurally similar to the one have shown promising antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents. These compounds have been designed, synthesized, and their activities tested, showing moderate to potent effects against different cancer types (Zhang et al., 2015). Additionally, some derivatives have been explored for anticonvulsant activities, providing insights into their potential applications in treating seizure disorders (Kelley et al., 1995).
Structural and Computational Studies
Recent studies have also focused on the crystal structure characterization, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazolo[4,3-b]pyridazine derivatives. These investigations aim to understand the molecular and electronic structures of such compounds, their intermolecular interactions, and the impact of these factors on biological activities. Such detailed structural and computational analyses are crucial for the rational design of new compounds with improved biological activities (Sallam et al., 2021).
Antiviral and Antimicrobial Applications
Further research has expanded into the antiviral and antimicrobial potentials of triazolopyridazine derivatives. Novel compounds have been synthesized and evaluated for their activities against HIV, demonstrating the versatility of this chemical framework in addressing various infectious diseases. The design and synthesis of these compounds, followed by biological evaluations, highlight the potential of triazolopyridazine derivatives as scaffolds for developing new antiviral and antimicrobial agents (Khan et al., 2014).
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWALQNFFZHGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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